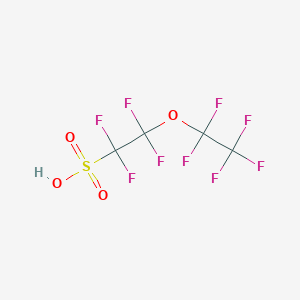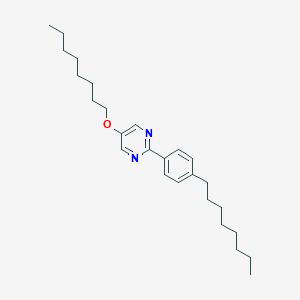
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine, also known as OOP, is a pyrimidine derivative that has been widely studied for its potential applications in various fields, including material science and biomedicine. OOP has a unique molecular structure that makes it an interesting compound to study.
科学研究应用
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been studied extensively for its potential applications in various fields, including material science and biomedicine. In material science, this compound has been used as a building block for the synthesis of liquid crystals, which have unique optical and electrical properties. In biomedicine, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been shown to bind to certain receptors in the brain, such as the N-methyl-D-aspartate receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the prevention and treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine in lab experiments is its unique molecular structure, which makes it an interesting compound to study. This compound is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are many potential future directions for 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine research. One area of interest is the development of this compound-based materials with unique optical and electrical properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
属性
CAS 编号 |
121640-97-9 |
|---|---|
分子式 |
C26H40N2O |
分子量 |
396.6 g/mol |
IUPAC 名称 |
5-octoxy-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-16-18-24(19-17-23)26-27-21-25(22-28-26)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
InChI 键 |
GQQFQIIFWLXSCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
同义词 |
5-(Octyloxy)-2-(4-octylphenyl)-pyrimidine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

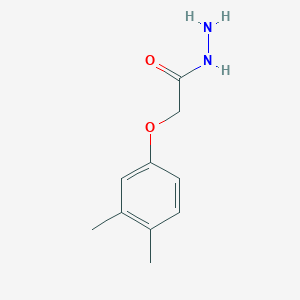
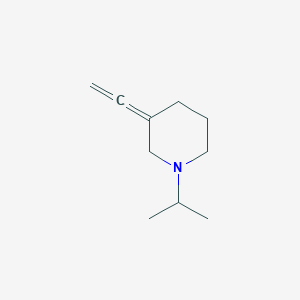

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

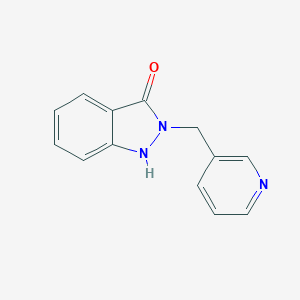
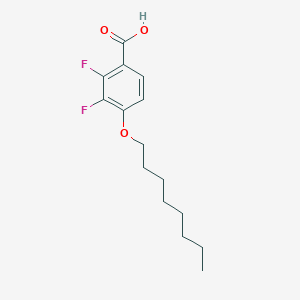
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)

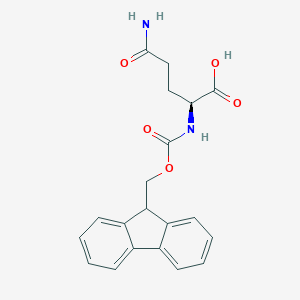


![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)
